2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one, with the chemical formula and CAS number 30201-72-0, is a pyrimidine derivative notable for its biological and chemical applications. This compound features an amino group, a hydroxyl group, and an ethyl substituent on the pyrimidine ring, contributing to its unique reactivity and utility in various scientific fields.
This compound is classified under pyrimidines, which are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms. Pyrimidine derivatives like 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one are significant in medicinal chemistry due to their diverse biological activities, including antimicrobial and antiviral properties .
The synthesis of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one typically involves the condensation of ethyl acetoacetate with guanidine under basic conditions. The general reaction can be summarized as follows:
In industrial settings, this synthesis may be optimized for higher yields through purification techniques like recrystallization or chromatography.
The molecular structure of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one features:
The compound's linear structure formula is represented as follows:
The boiling point of this compound is not well-defined due to its tendency to decompose before reaching a boiling point .
2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one can undergo several types of chemical reactions:
These reactions allow for the synthesis of a range of derivatives that may exhibit different biological activities.
The mechanism of action for 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one involves its interaction with specific enzymes or receptors within biological systems. This compound may modulate enzyme activity or influence metabolic pathways, although detailed pathways are context-dependent based on its application in research or industry .
Some relevant physical properties include:
The compound exhibits typical reactivity associated with pyrimidines, such as:
These properties make it suitable for further functionalization in synthetic chemistry .
2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one has several scientific applications:
The foundational synthesis of 2-amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one relies on the acid-catalyzed cyclocondensation between guanidine and diethyl ethylmalonate. This reaction proceeds via nucleophilic attack of the guanidine amino group on the carbonyl carbon of the malonate ester, followed by ethanol elimination and intramolecular cyclization to form the pyrimidine core. The ethyl substituent at the 5-position originates from the α-carbon of the malonate derivative, necessitating precise stoichiometric control to minimize diethyl malonate self-condensation byproducts [3] [5].
Critical optimization parameters established for multi-gram synthesis include:
Table 1: Optimized Reaction Conditions for Pyrimidine Cyclocondensation
Malonate Derivative | Solvent System | Base Catalyst | Reaction Time (h) | Isolated Yield (%) |
---|---|---|---|---|
Diethyl ethylmalonate | Ethanol | Sodium ethoxide | 8 | 85–90 |
Diethyl malonate | Methanol | Sodium methoxide | 10 | 75–80 |
Dimethyl ethylmalonate | Ethanol/Water (9:1) | Sodium hydroxide | 12 | 70–75 |
These conditions overcome historical yield limitations (<50%) associated with heterogeneous reaction mixtures and inadequate purification methods [3]. The structural identity of the product is confirmed via ¹H-NMR (δ 1.15 ppm, t, CH₃; δ 2.45 ppm, q, CH₂; δ 4.70 ppm, s, C₆-OH) and mass spectrometry (m/z 155 [M+H]⁺) [5].
Conversion of 2-amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one to its 4,6-dichloro derivative requires hydroxyl group activation, where classical chlorination agents (phosphorus oxychloride, thionyl chloride) yield <30% due to decomposition and poor selectivity. The Vilsmeier–Haack–Arnold reagent—formed in situ from N,N-dimethylformamide and phosphorus oxychloride—addresses this by generating a chloroiminium electrophile ([Me₂N⁺=CHCl]Cl⁻) that protects the amine while enabling sequential oxygen displacement [3] [5].
The optimized two-stage protocol comprises:
Table 2: Comparative Chlorination Methods for Pyrimidinone Derivatives
Method | Reagent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity Issues |
---|---|---|---|---|---|
Traditional chlorination | Phosphorus oxychloride | 110 | 12 | 25–30 | Tar formation, low selectivity |
Vilsmeier–Haack–Arnold | DMF/POCl₃ → NaOH hydrolysis | 80 | 3 | 85–90 | Minimal decomposition |
This method capitalizes on the in situ dimethylaminomethylene protection of the 2-amino group, which sterically shields the ring nitrogen during chlorination. Kinetic studies confirm a >3-fold rate enhancement compared to uncatalyzed reactions, attributable to the chloroiminium ion’s superior leaving-group ability. The final dichlorinated product serves as a versatile intermediate for nucleophilic substitutions at C-4 and C-6 [3] [5].
Fragment-based hybridization transforms 2-amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one into multitarget ligands by coupling its hydrogen-bonding pharmacophore with complementary bioactive scaffolds. Rational design leverages three strategic sites:
Table 3: Hybrid Structures Derived from 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one and Their Bioactivities
Hybrid Pharmacophore | Conjugation Site | Biological Target | Key Activity | Reference |
---|---|---|---|---|
Trimethoxyphenyl-triazole-thiol | C-6 via thioether | Tubulin polymerization | IC₅₀ = 0.16 ± 0.01 μM (vs. colchicine 0.19 μM) | [2] |
4-Nitrobenzylidene imine | C-2 amino group | Nitric oxide synthase | 55–75% NO inhibition at 50 μM | [5] |
Quinazolinyl-imidazole | C-4 via alkyl linker | Epidermal Growth Factor Receptor | IC₅₀ = 0.47 nM (vs. gefitinib 0.45 nM) | [8] |
Notable synthetic pathways include:
Molecular hybridization adheres to "merged pharmacophore" principles, where fragment linkage preserves critical interactions of parent compounds while enhancing membrane permeability. X-ray crystallography of tubulin-bound hybrids confirms retention of the pyrimidine ring’s hydrogen-bonding network with Asn101 and Asp69 residues [2] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: